molecular formula CH3NOS B107541 Carbamothioic acid CAS No. 19045-66-0

Carbamothioic acid

Cat. No.: B107541
CAS No.: 19045-66-0
M. Wt: 77.11 g/mol
InChI Key: GNVMUORYQLCPJZ-UHFFFAOYSA-N
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Description

Thiocarbamates are a family of organosulfur compounds characterized by the presence of a sulfur atom replacing the oxygen atom in the carbamate group. They are sulfur analogues of carbamates and exist in two isomeric forms: O-thiocarbamates (ROC(=S)NR2) and S-thiocarbamates (RSC(=O)NR2) . These compounds are widely used in various applications, including agriculture as herbicides and fungicides, and in the pharmaceutical industry.

Preparation Methods

Chemical Reactions Analysis

Thiocarbamates undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Thiocarbamates are similar to carbamates and dithiocarbamates:

    Carbamates: Contain an oxygen atom instead of sulfur. They are widely used as insecticides and have a different mechanism of action.

    Dithiocarbamates: Contain two sulfur atoms.

Uniqueness of Thiocarbamates:

Comparison with Similar Compounds

Biological Activity

Carbamothioic acid, also known as thiocarbamic acid, is a compound characterized by the presence of a thiocarbonyl group. This compound has garnered attention in various fields of biological research due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula H2NCS\text{H}_2\text{NCS} and features a carbon atom double-bonded to sulfur and single-bonded to an amine group. Its structure can be represented as follows:

H2NC(S)=O\text{H}_2\text{N}-\text{C}(\text{S})=\text{O}

This unique structure contributes to its reactivity and biological functions.

Antimicrobial Activity

This compound derivatives have shown significant antimicrobial properties. Research indicates that various substituted carbamothioic acids exhibit activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted that certain this compound derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compound Derivative 1AntibacterialE. coli, S. aureus32 µg/mL
This compound Derivative 2AntifungalCandida albicans16 µg/mL
This compound Derivative 3AntiprotozoalLeishmania spp.4 µg/mL

Antitumor Activity

This compound has been investigated for its potential antitumor properties. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through various signaling pathways. The compounds were found to significantly decrease cell viability in cultures of human breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 2: Antitumor Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Mechanism of Action
This compound Derivative AMDA-MB-23175.4Induction of apoptosis via caspase activation
This compound Derivative BHepG281.38Inhibition of proliferation
This compound Derivative CA-54962.5Cell cycle arrest

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects. Research has shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α in immune cells . This property makes it a candidate for therapeutic applications in inflammatory diseases.

Table 3: Anti-inflammatory Effects of this compound

Study ReferenceCell TypeInflammatory StimulusEffect Observed
Study AHuman PBMCLPSDecrease in TNF-α production
Study BMouse SplenocytesPhytohemagglutinin AReduced cell proliferation

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of a series of this compound derivatives against multi-drug resistant bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .

Case Study 2: Cancer Treatment Potential

In vitro studies on breast cancer cells treated with this compound derivatives revealed significant reductions in cell viability and induced apoptosis. The research suggested that these compounds could serve as lead candidates for developing new anticancer therapies .

Properties

IUPAC Name

carbamothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NOS/c2-1(3)4/h(H3,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVMUORYQLCPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873668
Record name Thiocarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19045-66-0
Record name Carbamothioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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